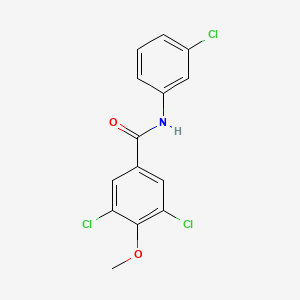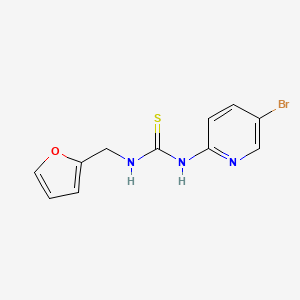
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea (abbreviated as BPTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein being targeted. This covalent bond disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to modulate the activity of ion channels, which are involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea is its specificity for certain enzymes and proteins, which allows researchers to study the function of these molecules in a more targeted way. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Orientations Futures
There are many potential future directions for research involving N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One promising area of study is the development of new this compound derivatives with improved specificity and potency for certain enzymes and proteins. Another area of interest is the use of this compound as a tool for investigating the role of ion channels in various physiological processes. Finally, this compound may have potential applications in the development of new anti-inflammatory and anti-cancer drugs.
Méthodes De Synthèse
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea can be synthesized using a variety of methods, but the most commonly used approach is the reaction of 5-bromo-2-pyridinylamine with 2-furylmethylisothiocyanate. This reaction produces this compound as a white crystalline solid, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-N'-(2-furylmethyl)thiourea has a wide range of potential applications in scientific research. One of the most promising areas of study involves its use as a tool for investigating the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in a variety of physiological processes.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCVMRLHZQRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


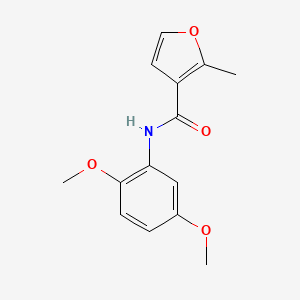
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
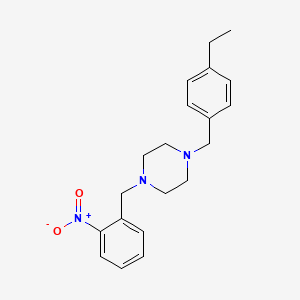
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
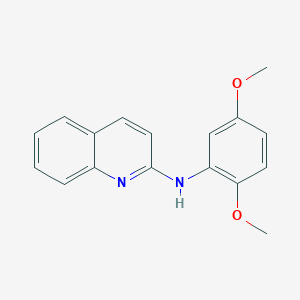
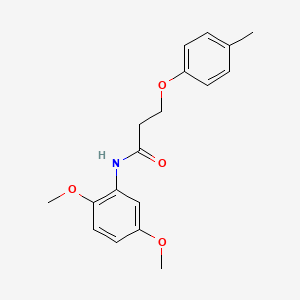
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
